molecular formula C13H16BrNO2 B1464133 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1458491-13-8

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1464133
CAS No.: 1458491-13-8
M. Wt: 298.18 g/mol
InChI Key: GBKVOGBVXQGVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is an organic compound that features a bromophenyl group and a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-hydroxypiperidine.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 3-hydroxypiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of a new functionalized aromatic compound.

Scientific Research Applications

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxypiperidinyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and may enhance the compound’s biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVOGBVXQGVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.